Cyclopentadienylniobium(V) tetrachloride

Description

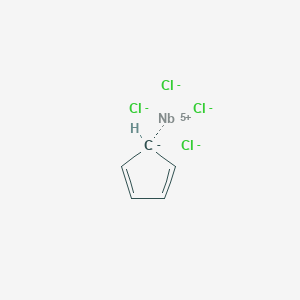

Cyclopentadienylniobium(V) tetrachloride (CpNbCl₄, C₅H₅Cl₄Nb) is an organometallic compound featuring a niobium(V) center coordinated to a cyclopentadienyl (Cp) ligand and four chloride ions. Its molecular weight is 299.81 g/mol, and it appears as yellow to brown crystalline solids or red-brown powders . The compound decomposes at 180°C and is highly moisture-sensitive, requiring inert atmosphere handling .

Properties

Molecular Formula |

C5H5Cl4Nb |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;niobium(5+);tetrachloride |

InChI |

InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q-1;;;;;+5/p-4 |

InChI Key |

SWDAPTYDZYVMGV-UHFFFAOYSA-J |

Canonical SMILES |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienylniobium(V) tetrachloride can be synthesized through the reaction of niobium pentachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:

- Dissolving niobium pentachloride in a suitable solvent such as tetrahydrofuran (THF).

- Adding cyclopentadiene to the solution.

- Allowing the reaction to proceed at a controlled temperature, usually around room temperature.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods: While the laboratory synthesis of cyclopentadienyl niobium tetrachloride is well-documented, industrial production methods are less common due to the specialized nature of the compound. similar principles apply, with a focus on maintaining an inert atmosphere and controlling reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienylniobium(V) tetrachloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

Reduction: It can be reduced to lower oxidation state niobium compounds.

Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by adding other ligands directly to the reaction mixture.

Major Products Formed:

Oxidation: Niobium pentachloride (NbCl₅) and other higher oxidation state niobium compounds.

Reduction: Niobium trichloride (NbCl₃) and other lower oxidation state niobium compounds.

Substitution: Various cyclopentadienyl niobium complexes with different ligands.

Scientific Research Applications

Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the context of metalloproteins and enzyme mimetics.

Medicine: Research is ongoing into the potential use of cyclopentadienyl niobium tetrachloride in developing new pharmaceuticals, particularly in the field of cancer treatment.

Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

Cyclopentadienylniobium(V) tetrachloride can be compared with other metallocenes, such as:

- Cyclopentadienyl titanium trichloride (CpTiCl₃)

- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄)

- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄)

Uniqueness: this compound is unique due to its specific electronic configuration and the stability provided by the cyclopentadienyl ligand. This stability allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.

Comparison with Similar Compounds

Key Properties:

- CAS Number : 33114-15-7

- Hazard Codes : H302, H312, H314, H315, H318, H319, H332, H335 (indicating toxicity, skin/eye corrosion, and respiratory irritation) .

- Applications : Used in research as a precursor for niobium-based catalysts and materials, particularly in organic synthesis and polymerization .

Comparison with Similar Compounds

Niobium Halides Without Cyclopentadienyl Ligands

Niobium(V) Chloride (NbCl₅)

- Formula : NbCl₅

- Molecular Weight : 270.17 g/mol

- Appearance : Yellow crystals

- Melting Point : 204–206°C

- Hazards : Moisture-sensitive, releases HCl upon hydrolysis .

- Key Difference: Lacks the Cp ligand, making it more volatile but less soluble in organic solvents. Widely used as a precursor in inorganic niobium chemistry .

Niobium(V) Bromide (NbBr₅)

Cyclopentadienyl Metal Tetrachlorides

Cyclopentadienyltantalum Tetrachloride (CpTₐCl₄)

Cyclopentadienylmolybdenum(V) Tetrachloride (CpMoCl₄)

Structural Analogues with Different Metal Centers

Cyclopentadienylzirconium Trichloride (CpZrCl₃)

Comparative Data Table

Q & A

Q. What are the established synthetic routes for Cyclopentadienylniobium(V) tetrachloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of niobium pentachloride (NbCl₅) with cyclopentadienyl reagents (e.g., sodium cyclopentadienide) in anhydrous, oxygen-free environments. Key parameters include:

- Solvent selection : Toluene or tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition.

- Stoichiometry : A 1:1 molar ratio of NbCl₅ to cyclopentadienyl ligand minimizes byproducts. Limitations : Sensitivity to moisture and oxygen necessitates Schlenk-line or glovebox techniques. Yields range from 60–85%, with purity verified via elemental analysis and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Single-crystal X-ray diffraction : Determines molecular geometry (e.g., Nb–Cl bond lengths ~2.34–2.38 Å) and confirms the η⁵-coordination of the cyclopentadienyl ligand .

- ¹H and ¹³C NMR : Identifies ligand proton environments (e.g., cyclopentadienyl resonance at δ 5.2–5.8 ppm in C₆D₆) .

- Elemental analysis : Validates C, H, and Cl content (theoretical: C 20.06%, H 1.68%, Cl 47.30%) .

- IR spectroscopy : Confirms Nb–Cl stretching vibrations (~300–350 cm⁻¹) .

Q. What safety protocols are mandatory for handling this compound?

The compound is classified as Danger (H314: Causes severe skin burns; H318: Causes serious eye damage). Required precautions:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for manipulations.

- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound function in catalytic C–C bond formation, and what factors modulate its activity?

The compound acts as a Lewis acid catalyst in Diels-Alder and Friedel-Crafts reactions. Key mechanistic insights:

- Electrophilicity : The Nb(V) center activates substrates (e.g., dienophiles) via electron withdrawal.

- Ligand effects : The cyclopentadienyl ligand stabilizes intermediates while allowing chloride dissociation for substrate binding.

- Solvent optimization : Non-polar solvents (e.g., dichloromethane) enhance activity by reducing solvent coordination to Nb . Challenges : Competing hydrolysis in protic solvents limits turnover. Activity can be improved by substituting chloride ligands with weaker donors (e.g., triflate) .

Q. What computational approaches elucidate the electronic structure and bonding in this compound?

Density functional theory (DFT) studies reveal:

- Charge distribution : The Nb center carries a +3 charge, with the cyclopentadienyl ligand contributing −1 charge .

- Bonding analysis : Nb–Cl bonds exhibit significant ionic character (Mulliken charge: Cl ≈ −0.4), while the η⁵-Cp ligand engages in covalent π-donation .

- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies the LUMO as Nb-centered, guiding substrate activation strategies .

Q. How can this compound be tailored for materials science applications (e.g., thin-film deposition)?

The compound is a precursor for niobium-containing thin films via chemical vapor deposition (CVD). Key considerations:

- Volatility : Sublimes at 120–150°C under vacuum, suitable for vapor-phase transport.

- Decomposition pathways : Thermal cleavage of Nb–Cl bonds at >300°C forms NbN or NbC films, depending on co-reactants (NH₃ or CH₄) . Challenges : Residual carbon from ligand decomposition requires post-deposition annealing.

Contradictions and Gaps in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.